molecular formula C19H20N4O2 B2738258 N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903850-27-0

N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2738258
CAS No.: 1903850-27-0
M. Wt: 336.395
InChI Key: IJWJSEUSKHZHIZ-UHFFFAOYSA-N
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Description

This compound features a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted at position 6 with a carboxamide group. The carboxamide nitrogen is further modified with a 2-methyl-3-oxo-hexahydrocinnoline moiety and an indole-methyl group. The methyl and oxo groups on the cinnoline ring likely enhance stability and electronic properties, influencing solubility and binding affinity.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-23-18(24)9-13-8-12(6-7-16(13)22-23)19(25)21-11-14-10-20-17-5-3-2-4-15(14)17/h2-5,9-10,12,20H,6-8,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWJSEUSKHZHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the hexahydrocinnoline core. One common approach is to first synthesize the indole-3-ylmethylamine, followed by its reaction with a suitable hexahydrocinnoline derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.

  • Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to downstream effects that modulate biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

  • The indole-methyl group in the target compound likely enhances interactions with tryptophan-derived enzymes or receptors, such as serotonin receptors or INMT .
  • Structural rigidity from the cinnoline core may improve binding specificity compared to flexible analogs like PDAT or hexanamide derivatives .
  • Further studies should explore synthetic yields (e.g., analogs in achieved 88% yield ) and purity optimization for pharmaceutical development.

Biological Activity

N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and the mechanisms underlying its activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
CAS Number1903850-27-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole moiety and subsequent modifications to achieve the final structure. Specific synthetic routes may vary based on the desired yield and purity.

Anticancer Activity

Research has indicated that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have shown that similar indole-based compounds induce apoptosis in cancer cell lines such as HeLa and MCF-7. These compounds can arrest cell cycles in the G2/M phase and inhibit tubulin polymerization, which is a mechanism consistent with known microtubule-targeting agents like colchicine .

Case Study:
In a comparative study involving various indole derivatives, one compound demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis in a dose-dependent manner .

Antimicrobial Activity

N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo derivatives have also shown promising antimicrobial activity. For example, compounds with similar structural features exhibited minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various bacterial strains .

Table: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)Target Organisms
Compound A0.004T. viride
Compound B0.015B. cereus, S. aureus
N-(Indole Derivative)0.004–0.06Various Gram-positive and Gram-negative bacteria

Mechanistic Insights

The biological mechanisms through which N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo derivatives exert their effects include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints (e.g., G2/M phase).
  • Tubulin Polymerization Inhibition : Disruption of microtubule dynamics essential for mitosis.

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